molecular formula C13H13N B188801 4-Methyldiphenylamine CAS No. 620-84-8

4-Methyldiphenylamine

Cat. No.: B188801
CAS No.: 620-84-8
M. Wt: 183.25 g/mol
InChI Key: AGHYMXKKEXDUTA-UHFFFAOYSA-N
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Description

4-Methyldiphenylamine, also known as N-phenyl-p-toluidine, is an organic compound with the molecular formula C13H13N. It is a derivative of aniline, where the amino group is substituted with a phenyl group and a methyl group at the para position. This compound is commonly used in various industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methyldiphenylamine can be synthesized through several methods. One common method involves the reaction of p-toluidine with bromobenzene in the presence of a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound often involves the catalytic hydrogenation of nitro compounds. For instance, p-nitrotoluene can be reduced to p-toluidine, which is then reacted with aniline in the presence of a suitable catalyst to produce the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methyldiphenylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyldiphenylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyldiphenylamine involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound can also interact with proteins and nucleic acids, affecting their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability profiles .

Properties

IUPAC Name

4-methyl-N-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N/c1-11-7-9-13(10-8-11)14-12-5-3-2-4-6-12/h2-10,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGHYMXKKEXDUTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5060724
Record name Benzenamine, 4-methyl-N-phenyl-
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Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

620-84-8
Record name 4-Methyldiphenylamine
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Record name N-Phenyl-p-toluidine
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Record name Benzenamine, 4-methyl-N-phenyl-
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Record name Benzenamine, 4-methyl-N-phenyl-
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Record name N-phenyl-p-toluidine
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Record name N-PHENYL-P-TOLUIDINE
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Synthesis routes and methods I

Procedure details

A mixture of 4-chloro-3-nitrotoluene (II: R′=4-Me, halogen=Cl) (1.00 mL, 7.56 mmol), aniline (III: R1′=H) (6.89 mL, 0.075 mmol) and sodium acetate (1.24 g, 0.015 mol) was refluxed under nitrogen for 18 hours. The cooled product was partitioned between EtOAc and water, and the organic portion was washed with 2N HCl, then brine, and worked up to give an oil which was chromatographed on silica gel. Elution with petroleum ether gave the 4-methyldiphenylamine (VI:R′=4-Me, R1′=H) as an orange oil (1.01 g, 58%) which was used directly. A solution of this (1.01 g, 4.42 mmol) in 1:1 MeOH/EtOAc (60 mL) was hydrogenated over 5% Pd-C for 3 hours. After removal of the catalyst and concentration to dryness under reduced pressure, the residue was dissolved in 2-methoxyethanol (100 mL) containing formamidine acetate (0.92 g, 8.84 mmol) and the solution refluxed for 3 hours. After removal of the solvent under reduced pressure, the residue was partitioned between EtOAc and water. The organic portion was worked up to give an oil which was chromatographed on silica gel. Elution with EtOAc/petroleum ether (1:5) gave foreruns, while EtOAc/petroleum ether (1:1) gave Example 12 (0.91 g, 98%). HCl salt: mp (MeOH/Et2O) 196-200° C.
Quantity
0 (± 1) mol
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Reaction Step One
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II
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0 (± 1) mol
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reactant
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halogen
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0 (± 1) mol
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[Compound]
Name
III
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0 (± 1) mol
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1.24 g
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The general procedure from Example 1 was followed using PhCl (122 μl, 1.2 mmol) and p-toluidine (108 mg, 1.0 mmol) with Pd2(dba)3 (20 mg, 0.0218 mmol) and (Me3C)2PH(O) (14.5 mg, 0.0878 mmol) and NaOtBu (144 mg, 1.5 mmol) in 3.0 mL of toluene. After 12 h, the reaction mixture was chromatographed with 5% ethyl acetate/hexane to give 80 mg (44% yield) of N-phenyl-p-toluidine. It was >95% pure by 1H NMR and GC/MS. 1H NMR (500 MHz, CDCl3): δ 7.13 (t, J=7.91 Hz, 2H), 6.98 (m, 2H), 6.89 (m, 4H), 6.78 (t, J=7.32 Hz, 1H), 5.46 (s, br. 1H), 2.20 (s, 3H) ppm. 13C NMR (125 MHz, CDCl3): d 143.9, 140.3, 130.8, 129.8, 129.2, 120.2, 118.9, 116.8, 20.6 ppm. MS: Calculated for C13H13N(M+): 183.3. Found: 184.1 (M++H).
Name
Quantity
122 μL
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reactant
Reaction Step One
Quantity
108 mg
Type
reactant
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[Compound]
Name
(Me3C)2PH(O)
Quantity
14.5 mg
Type
reactant
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Quantity
144 mg
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reactant
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Quantity
3 mL
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Quantity
20 mg
Type
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the typical reactions 4-Methyldiphenylamine undergoes in the presence of strong Lewis acids?

A1: this compound, when reacted with an excess of aluminium chloride at high temperatures (140-180°C), undergoes interesting rearrangements. Primarily, it converts to this compound and potentially forms complex mixtures depending on the starting acyl derivative. [, ]. For example, N-benzoyl-4-methyldiphenylamine, when subjected to these conditions, yields only this compound. []. This suggests a deacylation reaction is favored under these conditions.

Q2: Can this compound be a product of reactions involving nitroso compounds?

A2: Yes, this compound is one of the products formed in the reaction between p-nitrosotoluene and phenylhydrazine. This reaction also yields 4,4′-azoxytoluene, benzene, and nitrogen gas. []. The mechanism likely involves complex redox processes and the formation of intermediate species.

Q3: Are there any known synthetic applications of this compound?

A3: Yes, this compound serves as a key starting material in the synthesis of phentolamine mesylate, a compound with pharmaceutical applications. []. The synthesis involves a condensation reaction with chloromethylimidazoline hydrochloride, followed by several steps to yield the final product.

Q4: How is this compound used in the context of analytical chemistry?

A4: this compound plays a crucial role in quantitative online NMR spectroscopy. It is used as a model compound for developing artificial neural network training data to predict reactant concentrations during chemical synthesis. Researchers utilize low-field NMR spectra (43 MHz) obtained from the continuous synthesis of Nitro-4’-methyldiphenylamine (MNDPA), a derivative of this compound. []. This data helps in understanding reaction kinetics and optimizing reaction conditions.

Q5: What is the role of 4-Nitro-4’-methyldiphenylamine-2-sulfonic acid in amino acid analysis?

A5: This sulfonic acid derivative of this compound is particularly noteworthy for its ability to form a sparingly soluble salt with I-isoleucine. This property distinguishes it from other amino acids like I-leucine and I-phenylalanine. []. Therefore, it holds potential as a reagent for the isolation and determination of isoleucine.

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